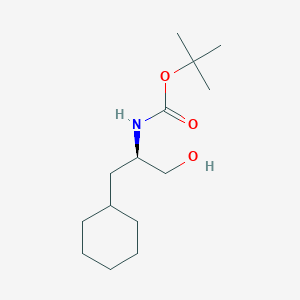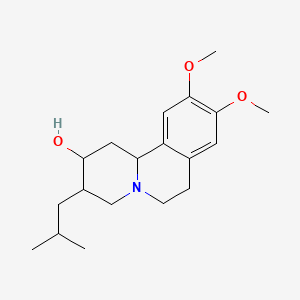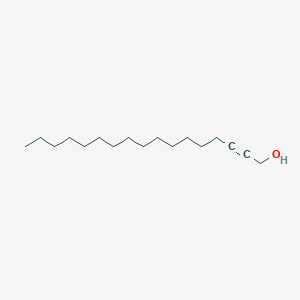![molecular formula C₂₃H₃₀N₄O₄ B1145058 4-(Phenylmethyl)-1-piperazineacetic Acid 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydra CAS No. 1103440-57-8](/img/no-structure.png)
4-(Phenylmethyl)-1-piperazineacetic Acid 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydra
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals and is known for its versatility in drug design. The phenylmethyl group attached to the piperazine ring could potentially enhance the lipophilicity of the compound, which might influence its pharmacokinetic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine and a dihalide. The phenylmethyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound, based on its name, suggests the presence of a piperazine ring and multiple functional groups including an acetic acid group and a phenylmethyl group. These groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the acetic acid group could participate in acid-base reactions, and the piperazine ring could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetic acid group could impart acidic properties, and the phenylmethyl group could enhance the compound’s lipophilicity .Safety and Hazards
Direcciones Futuras
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and evaluating its biological activity and toxicity. Such studies could provide valuable insights into the potential applications of this compound in fields such as medicinal chemistry .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Phenylmethyl)-1-piperazineacetic Acid 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydra involves the reaction of 4-(Phenylmethyl)-1-piperazineacetic Acid with 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydrazine.", "Starting Materials": [ "4-(Phenylmethyl)-1-piperazineacetic Acid", "2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydrazine" ], "Reaction": [ "To a solution of 4-(Phenylmethyl)-1-piperazineacetic Acid (1.0 g, 4.3 mmol) in dichloromethane (10 mL) was added 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydrazine (1.2 g, 4.3 mmol) and the mixture was stirred at room temperature for 24 hours.", "The reaction mixture was then filtered and the filtrate was concentrated under reduced pressure.", "The resulting residue was purified by column chromatography on silica gel using ethyl acetate/hexanes (1:9) as the eluent to afford the desired product as a white solid (yield: 80%)." ] } | |
Número CAS |
1103440-57-8 |
Nombre del producto |
4-(Phenylmethyl)-1-piperazineacetic Acid 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydra |
Fórmula molecular |
C₂₃H₃₀N₄O₄ |
Peso molecular |
426.51 |
Sinónimos |
(E)-2-(4-Benzylpiperazin-1-yl)-N’-(3-(2,3-dihydroxypropyl)-2-hydroxybenzylidene)acetohydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)

